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molecular formula C₁₀H₉F₃O₄ B1140808 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate CAS No. 883241-39-2

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Cat. No. B1140808
M. Wt: 250.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101774B2

Procedure details

To a solution of 3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester (453 mg) in THF (4 mL) was added 6N-hydrochloric acid (4 mL), and the mixture was stirred at room temperature for 30 minutes. The reaction solution was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 to 3:1, v/v) to give the title compound (186 mg).
Name
3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7]([O:14]COC)=[C:6]([O:18][CH3:19])[CH:5]=1.Cl>C1COCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7]([OH:14])=[C:6]([O:18][CH3:19])[CH:5]=1

Inputs

Step One
Name
3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester
Quantity
453 mg
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)C(F)(F)F)OCOC)OC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)C(F)(F)F)O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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